molecular formula C12H7F4N3O4 B14670679 Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate CAS No. 36865-53-9

Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate

Cat. No.: B14670679
CAS No.: 36865-53-9
M. Wt: 333.19 g/mol
InChI Key: XNRZXOILDGQTLV-UHFFFAOYSA-N
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Description

Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate is a complex organic compound characterized by its unique structure, which includes a tetrafluorinated benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate typically involves multiple steps. One common method starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate, which is then subjected to fluorination to introduce the tetrafluoro groups. The final step involves the reaction of this intermediate with methyl cyanoacetate under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrafluorinated benzodioxin moiety plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin core but lack the tetrafluoro and cyano groups.

    Fluorinated hydrazines: Compounds with similar fluorination patterns but different core structures.

Uniqueness

Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate is unique due to its combination of a tetrafluorinated benzodioxin moiety and a cyano group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

36865-53-9

Molecular Formula

C12H7F4N3O4

Molecular Weight

333.19 g/mol

IUPAC Name

methyl 2-cyano-2-[(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate

InChI

InChI=1S/C12H7F4N3O4/c1-21-10(20)7(5-17)19-18-6-2-3-8-9(4-6)23-12(15,16)11(13,14)22-8/h2-4,18H,1H3

InChI Key

XNRZXOILDGQTLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NNC1=CC2=C(C=C1)OC(C(O2)(F)F)(F)F)C#N

Origin of Product

United States

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